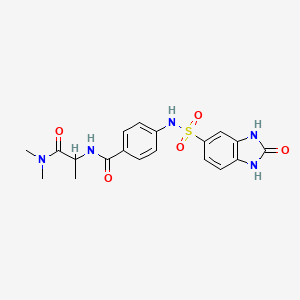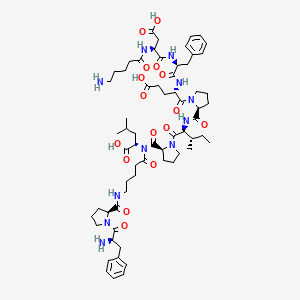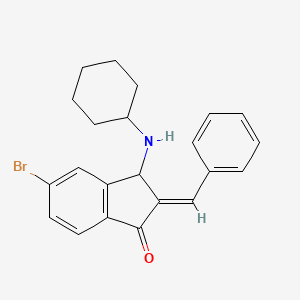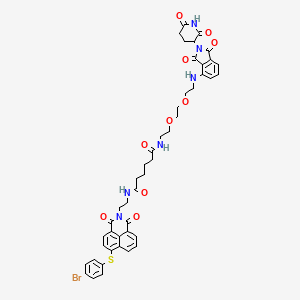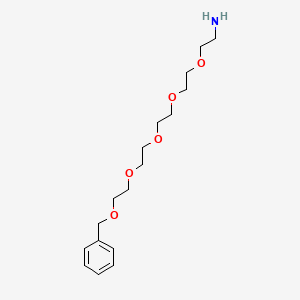
苄基-PEG5-胺
描述
Benzyl-PEG5-Amine is a polyethylene glycol (PEG) derivative containing a benzyl protecting group and a free terminal amine. The benzyl group is used to protect alcohol moieties and can be removed via hydrogenolysis. The primary amine can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and other carbonyl compounds. This compound is known for its hydrophilic properties, which increase the water solubility of a compound in aqueous media .
科学研究应用
Benzyl-PEG5-Amine has a wide range of applications in scientific research, including:
作用机制
Target of Action
Benzyl-PEG5-Amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The primary targets of Benzyl-PEG5-Amine are the E3 ubiquitin ligase and the target protein that needs to be degraded .
Mode of Action
Benzyl-PEG5-Amine acts as a bridge in PROTACs, connecting a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG (polyethylene glycol) component of Benzyl-PEG5-Amine enhances the solubility and stability of the PROTAC molecule .
Biochemical Pathways
The primary biochemical pathway affected by Benzyl-PEG5-Amine is the ubiquitin-proteasome pathway. By promoting the ubiquitination of target proteins, Benzyl-PEG5-Amine-containing PROTACs lead to the proteasomal degradation of these proteins. This can result in the modulation of various cellular processes, depending on the function of the degraded protein .
Pharmacokinetics
The pharmacokinetics of Benzyl-PEG5-Amine are influenced by its PEG component, which improves its solubility and stability in aqueous environments. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzyl-PEG5-Amine are crucial for its bioavailability. The PEGylation can enhance the compound’s half-life and reduce immunogenicity, making it more effective in vivo .
Result of Action
The molecular and cellular effects of Benzyl-PEG5-Amine’s action include the targeted degradation of specific proteins. This can lead to the downregulation of oncogenic proteins in cancer therapy or the removal of misfolded proteins in neurodegenerative diseases. The precise effects depend on the target protein and the context of its degradation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of Benzyl-PEG5-Amine. The PEG component helps to maintain stability across different environments, but extreme conditions can still affect its performance. Additionally, the cellular context, including the expression levels of the target protein and E3 ligase, can impact the overall effectiveness of the PROTAC .
: MedChemExpress. Benzyl-PEG5-Amine. Retrieved from MedChemExpress : BroadPharm. Benzyl-PEG5-Amine. Retrieved from BroadPharm
生化分析
Biochemical Properties
Benzyl-PEG5-Amine plays a role in biochemical reactions through its primary amine, which can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This interaction allows Benzyl-PEG5-Amine to participate in the formation of amide bonds, making it a useful component in the synthesis of complex molecules .
Cellular Effects
The hydrophilic PEG linkers, which Benzyl-PEG5-Amine possesses, are known to increase the water solubility of a compound in aqueous media . This property can influence cell function by facilitating the transport and distribution of the compound within the cellular environment.
Molecular Mechanism
The molecular mechanism of Benzyl-PEG5-Amine primarily involves its primary amine group, which can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This allows Benzyl-PEG5-Amine to participate in the formation of amide bonds, contributing to the synthesis of complex molecules .
Metabolic Pathways
The primary amine of Benzyl-PEG5-Amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds , suggesting that it may participate in various biochemical reactions.
Transport and Distribution
The transport and distribution of Benzyl-PEG5-Amine within cells and tissues are likely facilitated by its hydrophilic PEG linkers, which increase the water solubility of the compound in aqueous media .
准备方法
Synthetic Routes and Reaction Conditions: Benzyl-PEG5-Amine is typically synthesized through a multi-step process involving the protection of the amine group, PEGylation, and subsequent deprotection. The synthesis begins with the protection of the amine group using a benzyl group. This is followed by the PEGylation process, where polyethylene glycol chains are attached to the protected amine. Finally, the benzyl protecting group is removed via hydrogenolysis to yield Benzyl-PEG5-Amine .
Industrial Production Methods: In industrial settings, the production of Benzyl-PEG5-Amine involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to achieve high yields and purity, with careful monitoring of temperature, pressure, and reaction time .
化学反应分析
Types of Reactions: Benzyl-PEG5-Amine undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds to form amide bonds.
Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis, a reaction that involves the addition of hydrogen to break the benzyl-oxygen bond.
Common Reagents and Conditions:
Carboxylic Acids and NHS Esters: These reagents are commonly used in substitution reactions with Benzyl-PEG5-Amine to form amide bonds.
Hydrogen Gas and Palladium Catalyst: These are used in hydrogenolysis to remove the benzyl protecting group.
Major Products:
Amide Derivatives: Formed from the reaction of Benzyl-PEG5-Amine with carboxylic acids and NHS esters.
Deprotected Amine: Resulting from the hydrogenolysis of the benzyl protecting group.
相似化合物的比较
Benzyl-PEG4-Amine: Similar to Benzyl-PEG5-Amine but with a shorter PEG chain.
Benzyl-PEG6-Amine: Similar to Benzyl-PEG5-Amine but with a longer PEG chain.
Methoxy-PEG5-Amine: Contains a methoxy group instead of a benzyl group.
Uniqueness: Benzyl-PEG5-Amine is unique due to its specific PEG chain length and the presence of a benzyl protecting group. The PEG chain length influences the solubility and hydrophilicity of the compound, while the benzyl group provides a protective function that can be selectively removed. This combination of features makes Benzyl-PEG5-Amine particularly useful in applications requiring precise control over molecular interactions and solubility .
属性
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO5/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5H,6-16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHIPYDPAMVVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)
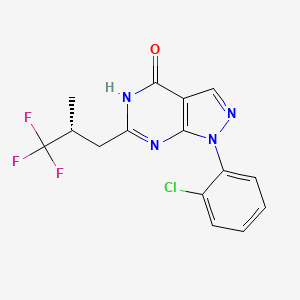
![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)
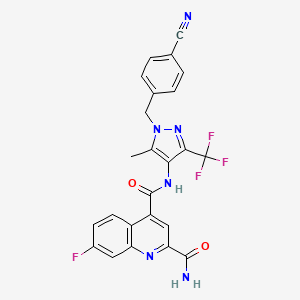
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)


![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B605969.png)
